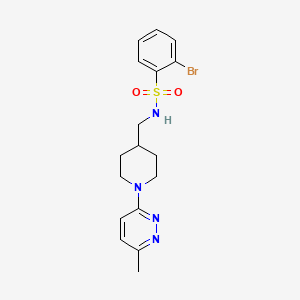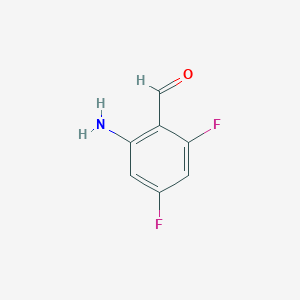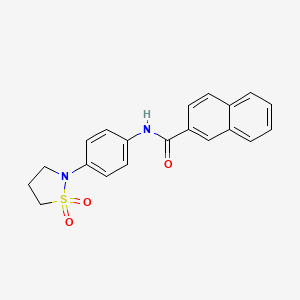
4-(2,4-Dichloroanilino)-3-(3,4-dimethoxyphenyl)-3-buten-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2,4-Dichloroanilino)-3-(3,4-dimethoxyphenyl)-3-buten-2-one, also known as DDMPB, is a synthetic compound that has been studied for its potential applications in medicinal chemistry, biochemistry, and physiology. DDMPB is a molecule that contains both an amine and a phenyl group, which makes it a very versatile compound. It has a wide range of properties that make it useful in a variety of applications.
作用機序
The mechanism of action of 4-(2,4-Dichloroanilino)-3-(3,4-dimethoxyphenyl)-3-buten-2-one is not yet fully understood. However, it is believed that it acts as an inhibitor of cyclooxygenases and lipoxygenases, which are enzymes involved in inflammation. Additionally, it is believed to act as an antioxidant, which means it can reduce the amount of free radicals in the body. Finally, it is believed to modulate the activity of certain receptors, such as the serotonin receptor.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(2,4-Dichloroanilino)-3-(3,4-dimethoxyphenyl)-3-buten-2-one are not yet fully understood. However, it has been shown to have anti-inflammatory, antioxidant, and receptor modulating effects in vitro. Additionally, it has been shown to reduce the production of pro-inflammatory mediators, such as prostaglandins and leukotrienes.
実験室実験の利点と制限
The advantages of using 4-(2,4-Dichloroanilino)-3-(3,4-dimethoxyphenyl)-3-buten-2-one in laboratory experiments include its low cost, ease of synthesis, and wide range of properties. Additionally, it has been shown to be a potent inhibitor of cyclooxygenases and lipoxygenases, which makes it useful for studying inflammation. The main limitation of using 4-(2,4-Dichloroanilino)-3-(3,4-dimethoxyphenyl)-3-buten-2-one in laboratory experiments is that its mechanism of action is not yet fully understood.
将来の方向性
For the study of 4-(2,4-Dichloroanilino)-3-(3,4-dimethoxyphenyl)-3-buten-2-one include further research into its mechanism of action, its biochemical and physiological effects, and its potential applications in medicinal chemistry, biochemistry, and physiology. Additionally, further research should be conducted into its potential to act as an anti-inflammatory agent and its potential to modulate the activity of certain receptors, such as the serotonin receptor. Finally, further research should be conducted into its potential to act as an antioxidant and its potential to reduce the production of pro-inflammatory mediators, such as prostaglandins and leukotrienes.
合成法
4-(2,4-Dichloroanilino)-3-(3,4-dimethoxyphenyl)-3-buten-2-one can be synthesized via a multi-step process that involves the use of a variety of reagents. The first step involves the reaction of 4-chloro-2-nitrobenzaldehyde with 3,4-dimethoxyphenylmagnesium bromide in the presence of a catalyst. This reaction produces the desired product, 4-(2,4-dichloroanilino)-3-(3,4-dimethoxyphenyl)-3-buten-2-one.
科学的研究の応用
4-(2,4-Dichloroanilino)-3-(3,4-dimethoxyphenyl)-3-buten-2-one has been studied for its potential applications in medicinal chemistry, biochemistry, and physiology. In particular, it has been studied for its ability to inhibit the activity of certain enzymes, such as cyclooxygenases and lipoxygenases. It has also been studied for its potential to act as an anti-inflammatory agent. Additionally, it has been studied for its ability to act as an antioxidant and to modulate the activity of certain receptors, such as the serotonin receptor.
特性
IUPAC Name |
(E)-4-(2,4-dichloroanilino)-3-(3,4-dimethoxyphenyl)but-3-en-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17Cl2NO3/c1-11(22)14(10-21-16-6-5-13(19)9-15(16)20)12-4-7-17(23-2)18(8-12)24-3/h4-10,21H,1-3H3/b14-10- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVMRPISLLQYRDM-UVTDQMKNSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(=CNC1=C(C=C(C=C1)Cl)Cl)C2=CC(=C(C=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)/C(=C/NC1=C(C=C(C=C1)Cl)Cl)/C2=CC(=C(C=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17Cl2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2,4-Dichloroanilino)-3-(3,4-dimethoxyphenyl)-3-buten-2-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Acetamide, N-[3-(bromomethyl)phenyl]-](/img/structure/B2932760.png)

![(6-(4-Methoxyphenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)(4-(2-methoxyphenyl)piperazin-1-yl)methanone](/img/structure/B2932762.png)
![[2-(2-chlorophenyl)sulfanylpyridin-3-yl]methyl N-(3,5-dichlorophenyl)carbamate](/img/structure/B2932763.png)
![N-(3,4-dimethoxyphenethyl)-3-oxo-2-phenyl-5-propyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2932765.png)
![Ethyl (1S,3R,4R)-4-{[(tert-butoxy)carbonyl]-amino}-3-hydroxycyclohexane-1-carboxylate](/img/structure/B2932768.png)


![3-(2-fluorobenzyl)-7-(2-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2932771.png)

![N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-4-(1,1-dioxido-1,2-thiazinan-2-yl)benzenesulfonamide](/img/structure/B2932773.png)
![Diethyl 2-({[4-(4-chlorophenyl)-1,3-thiazol-2-yl]amino}methylene)malonate](/img/structure/B2932774.png)

![Spiro[5.5]undecane-3-carbaldehyde](/img/structure/B2932781.png)